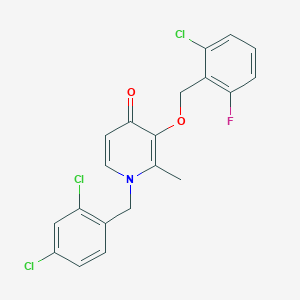

![molecular formula C26H30N4O2 B2998993 1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide CAS No. 1795024-28-0](/img/structure/B2998993.png)

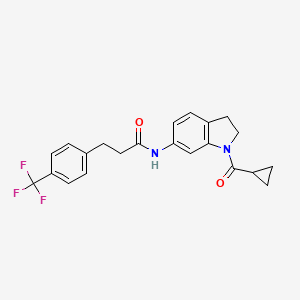

1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

カタログ番号 B2998993

CAS番号:

1795024-28-0

分子量: 430.552

InChIキー: BVSJVAFCCYYUQQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

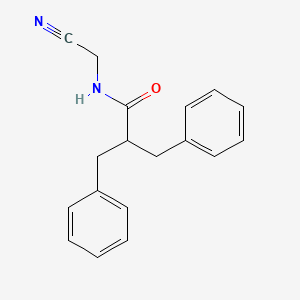

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring, a piperidine ring, and a phenyl ring . These structures are common in many biologically active compounds and are often used in drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The pyridazinone ring is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring might undergo reactions typical of amines, while the pyridazinone ring might undergo reactions typical of amides .科学的研究の応用

Synthesis and Pharmacological Applications

- The synthesis of novel heterocyclic compounds derived from specific aromatic and heteroaromatic compounds has been explored for their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. For instance, certain derivatives have been identified with high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Molecular Docking and Antimicrobial Activities

- Some pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins such as GlcN-6-P synthase. These compounds also exhibited antimicrobial and antioxidant activities upon in silico and in vitro screening, highlighting their potential in drug discovery (Flefel et al., 2018).

Insecticidal Properties

- Pyridine derivatives have been synthesized and tested for their insecticidal activity against pests such as the cowpea aphid, Aphis craccivora Koch. Certain compounds demonstrated significant aphidicidal activities, suggesting their potential application in agricultural pest management (Bakhite et al., 2014).

Analgesic and Antiparkinsonian Activities

- The development of substituted pyridine derivatives from specific starting materials has revealed compounds with notable analgesic and antiparkinsonian activities. These activities were comparable to established drugs, indicating the therapeutic potential of these synthesized compounds in managing pain and Parkinson's disease (Amr et al., 2008).

Dyeing Polyester Fibers and Biological Activities

- Novel heterocyclic aryl monoazo organic compounds containing selenium have been synthesized for dyeing polyester fabrics. These compounds not only served as effective dyes but also displayed significant antioxidant, antitumor, and antimicrobial activities, suggesting their dual utility in textile applications and potential therapeutic benefits (Khalifa et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-18-10-11-20(15-19(18)2)23-12-13-25(29-28-23)30-14-6-8-22(17-30)26(31)27-16-21-7-4-5-9-24(21)32-3/h4-5,7,9-13,15,22H,6,8,14,16-17H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSJVAFCCYYUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

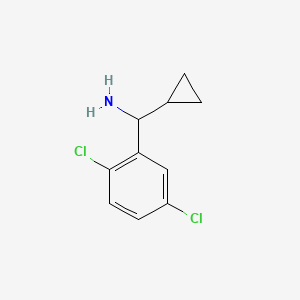

Cyclopropyl-(2,5-dichlorophenyl)methanamine

535926-60-4

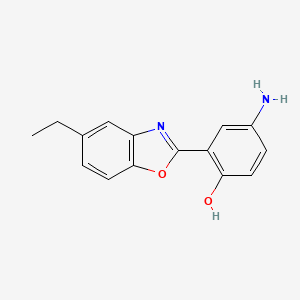

4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol

350477-10-0

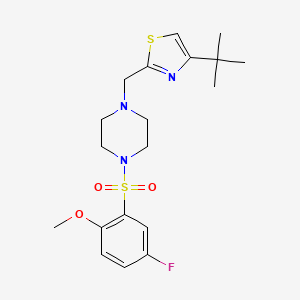

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)

![{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride](/img/structure/B2998925.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)